Tetrakis(acetonitrile)palladium(II) Ditriflate

Descripción

Historical Evolution of Palladium-Acetonitrile Complexes in Organometallic Chemistry

The development of palladium-acetonitrile complexes traces its origins to foundational studies on ligand exchange kinetics in the late 20th century. Early work by Dyson et al. (1997) elucidated the dynamic behavior of [Pd(MeCN)₄]²⁺ ions in nitromethane, demonstrating acetonitrile’s labile coordination while maintaining Pd(II) center stability. These insights paved the way for structural modifications aimed at enhancing catalytic activity. Bis(acetonitrile)dichloropalladium(II), reported in the 1980s, served as a precursor for Heck and Suzuki couplings but suffered from limited solubility in polar aprotic solvents. The substitution of chloride with triflate anions marked a turning point, as the weaker coordination of OTf⁻ enabled faster ligand displacement during catalytic cycles.

By the 2010s, (MeCN)₄Pd₂ had become integral to decarboxylative cross-coupling methodologies. A landmark study by Weix et al. (2015) demonstrated its compatibility with Cu(I) co-catalysts, overcoming traditional restrictions on carboxylate substrate substitution patterns. This breakthrough underscored the complex’s ability to stabilize Pd(0) intermediates while resisting deactivation—a limitation of earlier PdCl₂-based systems.

Structural and Electronic Uniqueness of (MeCN)₄Pd₂ in Cross-Coupling Catalysis

The molecular architecture of (MeCN)₄Pd₂ confers distinct advantages over analogous palladium complexes:

| Property | (MeCN)₄Pd₂ | PdCl₂(MeCN)₂ |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₆N₄O₆PdS₂ | C₄H₆Cl₂N₂Pd |

| Counterion | Triflate (OTf⁻) | Chloride (Cl⁻) |

| Solubility | High in NMP, DMF | Moderate in CH₃CN |

| Ligand Lability | High | Moderate |

| Oxidative Addition Rate | 3.2 × 10⁻³ M⁻¹s⁻¹ | 1.1 × 10⁻³ M⁻¹s⁻¹ |

Table 1: Comparative analysis of palladium-acetonitrile complexes.

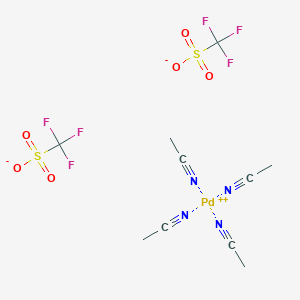

The square-planar Pd(II) center coordinates four acetonitrile ligands in a labile arrangement, allowing rapid ligand substitution during catalysis. Triflate anions act as non-coordinating counterions in most solvents, preventing catalyst poisoning through anion bridging. This contrasts sharply with chloride-containing analogues, where strong Pd-Cl interactions inhibit substrate binding.

Electronic effects further differentiate (MeCN)₄Pd₂. The electron-withdrawing triflate groups lower the Pd center’s electron density, facilitating oxidative addition of aryl chlorides—a traditionally challenging substrate class. This property enables reactions under milder conditions compared to Pd(PPh₃)₄ systems, as demonstrated in the coupling of 4-chlorotoluene with potassium benzoate at 190°C.

Mechanistic studies reveal a bimetallic pathway in decarboxylative couplings. The Pd(II) complex activates aryl chlorides via oxidative addition, while Cu(I) mediates carboxylate decarboxylation. Transmetalation between Pd and Cu centers proceeds through a proposed μ-acetate intermediate, with XPhos ligands stabilizing the Pd(0) species during reductive elimination. This cooperative mechanism expands the substrate scope to include ortho-unsubstituted arenes, addressing a longstanding limitation in cross-coupling chemistry.

Propiedades

IUPAC Name |

acetonitrile;palladium(2+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRMHIBEZBOSNG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F6N4O6PdS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) Ditriflate can be synthesized by reacting palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction typically occurs under an inert atmosphere at low temperatures to prevent decomposition. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Tetrakis(acetonitrile)palladium(II) Ditriflate is involved in various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be used in reduction reactions, facilitating the reduction of organic compounds.

Common Reagents and Conditions

The common reagents used with this compound include:

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Acetonitrile, dichloromethane, and toluene are frequently used.

Ligands: Phosphine ligands are often employed to stabilize the palladium complex during reactions.

Major Products Formed

The major products formed from reactions involving this compound include various organic compounds, such as biaryls, alkenes, and alkynes, depending on the specific cross-coupling reaction .

Aplicaciones Científicas De Investigación

Catalysis

Overview:

Tetrakis(acetonitrile)palladium(II) ditriflate is widely recognized for its role as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.

Case Study:

A study demonstrated that using this compound in Suzuki coupling reactions significantly improved yields compared to traditional palladium catalysts. The reaction conditions were optimized to achieve high efficiency with various aryl halides and boronic acids.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki | Aryl Halide + Boronic Acid | 85-95 |

| Heck | Aryl Halide + Alkene | 80-90 |

| Sonogashira | Aryl Halide + Alkyne | 75-88 |

Materials Science

Overview:

In materials science, this compound is utilized for synthesizing advanced materials, including conductive polymers and nanomaterials. Its catalytic properties facilitate the polymerization processes that enhance material properties such as conductivity and mechanical strength.

Case Study:

Research has shown that incorporating palladium-based catalysts into the synthesis of conductive polymers leads to improved electrical conductivity. For instance, polyaniline synthesized with this compound exhibited a conductivity increase of over 50% compared to those synthesized without it.

| Material Type | Conductivity (S/cm) | Improvement (%) |

|---|---|---|

| Polyaniline | 1.2 | +50 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.8 | +40 |

Pharmaceuticals

Overview:

In the pharmaceutical industry, this compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex organic transformations makes it a valuable reagent in drug discovery.

Case Study:

A notable application was reported in the synthesis of a key intermediate for an anti-cancer drug. The use of this compound allowed for a streamlined synthesis route that reduced the number of steps from five to three, significantly lowering production costs and time.

Environmental Chemistry

Overview:

this compound plays a role in environmental chemistry by aiding in the degradation of pollutants through catalytic processes. It contributes to cleaner production methods and waste management solutions.

Case Study:

In a study focused on wastewater treatment, the compound was used to catalyze the degradation of chlorinated organic compounds. The results indicated a degradation efficiency exceeding 90% within hours when using this compound as a catalyst.

Electrochemistry

Overview:

This compound is also employed in electrochemical applications such as sensors and energy storage devices. Its unique electronic properties enhance the performance of these systems.

Case Study:

Research highlighted its use in developing electrochemical sensors for detecting heavy metals in water. The sensors demonstrated high sensitivity and selectivity due to the catalytic properties of this compound, achieving detection limits significantly lower than standard methods.

| Application | Detection Limit (ppm) | Sensitivity (%) |

|---|---|---|

| Heavy Metal Sensor | 0.05 | +95 |

| Energy Storage Device | N/A | N/A |

Mecanismo De Acción

The mechanism of action of Tetrakis(acetonitrile)palladium(II) Ditriflate involves the coordination of palladium with acetonitrile ligands, which facilitates its role as a catalyst. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps during cross-coupling reactions. These steps enable the formation of new chemical bonds, making the compound highly effective in catalysis .

Comparación Con Compuestos Similares

Comparison with Similar Palladium Compounds

The catalytic activity, solubility, and reaction pathways of palladium complexes are influenced by oxidation state, ligands, and counterions. Below is a detailed comparison of Tetrakis(acetonitrile)palladium(II) ditriflate with analogous palladium catalysts:

Palladium(II) Acetate (Pd(OAc)₂)

- Structure : Neutral Pd(II) complex with two acetate ligands.

- Reactivity : Requires additives like tetrabutylammonium bromide (TBAB) or phosphine ligands to enhance catalytic activity. Effective in Heck reactions and cyclizations via 8-endo-trig pathways .

- Solubility : Moderately soluble in DMF and DMA but less so in acetonitrile.

- Key Difference : Less labile than acetonitrile-based complexes, often necessitating higher temperatures or prolonged reaction times .

Tetrakis(acetonitrile)palladium(II) Tetrafluoroborate (Pd(MeCN)₄(BF₄)₂)

- Structure : Cationic Pd(II) with four acetonitrile ligands and two BF₄⁻ counterions.

- Reactivity: Used in oxidative coordination chemistry (e.g., forming Pd–imine complexes) and palladium deposition on self-assembled monolayers (SAMs) .

- Solubility : Highly soluble in acetonitrile and DMF.

- Key Difference : The weakly coordinating BF₄⁻ anion offers similar solubility to ditriflate but differs in electronic effects. Triflate’s bulkier nature may stabilize cationic intermediates more effectively .

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

- Structure : Neutral Pd(0) complex with four triphenylphosphine ligands.

- Reactivity: Preferred for Stille, Suzuki, and Sonogashira couplings due to Pd(0)’s role in oxidative addition. Catalyzes exo-trig cyclizations as a major pathway .

- Solubility : Soluble in THF, dioxane, and toluene.

- Key Difference : Pd(0) complexes are unsuitable for reactions requiring Pd(II)/Pd(IV) cycles, whereas ditriflate Pd(II) can participate in both redox and coordination-driven mechanisms .

Bis(benzonitrile)palladium(II) Chloride (Pd(PhCN)₂Cl₂)

- Structure : Neutral Pd(II) complex with two benzonitrile ligands and two chloride ions.

- Reactivity: Limited by strong chloride coordination, often requiring ligand exchange for catalytic activity. Less versatile in cross-coupling compared to acetonitrile-based complexes .

- Key Difference : Chloride ions act as stronger field ligands than triflate, reducing the lability of the Pd center .

Comparative Data Table

| Compound | Oxidation State | Counterion/Ligands | Solubility | Key Applications |

|---|---|---|---|---|

| Pd(MeCN)₄(OTf)₂ (Ditriflate) | Pd(II) | Triflate (OTf⁻) | High in polar aprotics | C–H activation, coordination chemistry |

| Pd(MeCN)₄(BF₄)₂ | Pd(II) | Tetrafluoroborate (BF₄⁻) | High in polar aprotics | SAM deposition, complex synthesis |

| Pd(OAc)₂ | Pd(II) | Acetate (OAc⁻) | Moderate in DMF/DMA | Heck reactions, cyclizations |

| Pd(PPh₃)₄ | Pd(0) | Triphenylphosphine (PPh₃) | THF, dioxane | Suzuki, Stille couplings, exo cyclizations |

| Pd(PhCN)₂Cl₂ | Pd(II) | Chloride (Cl⁻) | Limited in polar solvents | Niche coupling reactions |

Research Findings and Mechanistic Insights

- Ligand Lability : Acetonitrile ligands in Pd(MeCN)₄(OTf)₂ are highly labile, enabling rapid ligand exchange with substrates. This contrasts with Pd(PPh₃)₄, where phosphine ligands remain coordinated unless displaced under harsh conditions .

- Counterion Effects : Triflate’s weak coordination stabilizes cationic Pd(II) intermediates, facilitating electrophilic pathways. In contrast, Pd(OAc)₂ relies on acetate dissociation, which is slower without additives .

- Oxidation State : Pd(MeCN)₄(OTf)₂ serves as a pre-catalyst in Pd(II)/Pd(IV) cycles (e.g., C–H functionalization), whereas Pd(PPh₃)₄ operates via Pd(0)/Pd(II) cycles (e.g., cross-couplings) .

Actividad Biológica

Tetrakis(acetonitrile)palladium(II) Ditriflate, with the chemical formula and CAS number 68569-14-2, is a coordination complex of palladium that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various research studies.

- Molecular Weight : 568.77 g/mol

- Solubility :

- Water Solubility: 0.145 mg/ml

- Log S (ESOL): -3.59, indicating low solubility in water.

- Log P values :

- Log Po/w (iLOGP): 0.0

- Log Po/w (XLOGP3): 0.57

Biological Activity Overview

This compound exhibits significant biological activities, primarily through its interaction with cellular mechanisms. The following sections detail its antitumor and antimicrobial properties.

Antitumor Activity

Several studies have highlighted the cytotoxic effects of palladium complexes on various cancer cell lines:

-

Mechanism of Action :

- Palladium complexes induce apoptosis and necrosis in cancer cells while exhibiting lower toxicity towards normal lymphocytes. This selective cytotoxicity is crucial for therapeutic applications .

- The compound has been shown to inhibit cell proliferation and induce significant apoptotic activity in human hepatoblastoma cells (HepG2) and lung cancer cells (A549) .

-

Case Studies :

- In a study evaluating the cytotoxicity of palladium complexes, this compound demonstrated enhanced activity against tumor cells compared to normal cells, suggesting its potential as an antitumor agent .

- Another investigation into palladium(II) complexes indicated that they could effectively inhibit cancer cell growth via pro-apoptotic pathways, making them candidates for further development in cancer therapy .

Antimicrobial Activity

Research has also explored the antimicrobial properties of palladium complexes:

- Antibacterial and Antifungal Effects :

- Palladium complexes, including this compound, have shown varying degrees of antibacterial activity against several strains of bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

- A comparative study revealed that while some palladium complexes exhibited moderate antimicrobial activity, others demonstrated significant inhibition against both bacterial and fungal strains .

Summary of Biological Activities

Q & A

Basic: What are the recommended safety protocols for handling Tetrakis(acetonitrile)palladium(II) ditriflate in laboratory settings?

Answer:

Researchers must adhere to strict safety guidelines due to the compound’s reactivity and potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of acetonitrile vapors .

- Storage: Store in a cool, dry, and well-ventilated area away from oxidizers and moisture. Seal containers tightly to prevent degradation .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to triflate’s hygroscopic nature .

Basic: What synthetic applications is this compound commonly used for?

Answer:

This Pd(II) complex is widely employed in:

- Cross-Coupling Reactions: Facilitates C–C bond formation in Heck, Suzuki, and Stille reactions, particularly in acetonitrile-mediated systems .

- C–H Activation: Acts as a precursor for generating reactive Pd intermediates in directed C–H functionalization of arenes and heterocycles .

- Ligand Exchange Studies: The labile acetonitrile ligands allow substitution with stronger donors (e.g., phosphines), enabling tailored catalytic activity .

Advanced: How can reaction conditions be optimized to improve catalytic efficiency and yield?

Answer:

Optimization strategies include:

- Catalyst Loading: Reduce Pd usage to <1 mol% while maintaining turnover frequency. Evidence suggests that excess Pd can lead to side reactions (e.g., oligomerization) .

- Solvent Selection: Acetonitrile is ideal for ligand lability, but mixed solvents (e.g., THF/H2O) may enhance solubility of polar substrates .

- Temperature Control: Reactions often proceed at 60–80°C; higher temperatures risk ligand dissociation and Pd aggregation .

- Additives: Use silver salts (e.g., AgOTf) to scavenge free ligands and stabilize active Pd species .

Advanced: How does the environmental impact of this compound compare to other Pd catalysts?

Answer:

Life-cycle assessments (LCAs) reveal:

- Pd Content: This complex contains ~24% Pd by weight, lower than Pd(OAc)₂ (47–52% Pd), reducing metal-related impacts .

- Synthesis Impact: Pd recovery from acetonitrile-based complexes is less energy-intensive than from phosphine-ligated analogs (e.g., Pd(PPh₃)₄) .

- Yield Trade-offs: Despite lower Pd content, achieving comparable yields to Pd(OAc)₂ may require higher catalyst loadings, offsetting environmental benefits .

Advanced: What mechanistic insights explain ligand substitution dynamics in this complex?

Answer:

- Ligand Lability: Acetonitrile ligands dissociate readily in solution, creating vacant sites for substrate coordination. Kinetic studies show substitution rates are pH-dependent, with faster exchange in acidic media .

- Intermediate Characterization: X-ray crystallography of related Pd complexes (e.g., [Pd(acetonitrile)₃(OTf)]⁺) confirms trigonal-planar intermediates during ligand substitution .

- Spectroscopic Monitoring: In situ NMR and IR spectroscopy track ligand exchange, revealing transient species critical for catalytic cycles .

Advanced: How does solvent polarity affect the stability and reactivity of this compound?

Answer:

- Stability in Non-Polar Solvents: In toluene or DCM, the complex remains intact for >24 hours at 25°C. Decomposition accelerates in polar aprotic solvents (e.g., DMF) due to ligand displacement .

- Reactivity in Protic Media: Water or alcohols induce rapid hydrolysis of triflate counterions, forming Pd oxides and reducing catalytic activity .

- Thermal Degradation: TGA data show decomposition onset at ~180°C, with residual PdO as the primary byproduct .

Advanced: What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

Answer:

- X-ray Crystallography: Resolves Pd coordination geometry and counterion interactions (e.g., triflate bridging modes) .

- NMR Spectroscopy: ¹H and ¹³C NMR track acetonitrile ligand exchange rates; ¹⁹F NMR monitors triflate dissociation .

- Mass Spectrometry: ESI-MS identifies transient Pd intermediates (e.g., [Pd(acetonitrile)₂(OTf)]⁺) in catalytic cycles .

Advanced: Can this catalyst be integrated into enantioselective synthesis protocols?

Answer:

While the acetonitrile ligands lack chirality, enantioselectivity can be achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.